Ezetimibe intermediate

Description

Significance of Ezetimibe Intermediates within the Overall Synthesis of Ezetimibe

The importance of ezetimibe intermediates lies in their function as precursors that systematically build the final ezetimibe molecule. The synthesis involves the careful assembly of the azetidinone (β-lactam) core and the attachment of the two crucial side chains. Key intermediates are designed to introduce the three chiral centers with the correct (3R, 4S, 3'S) configuration. newdrugapprovals.orgscience24.com

The stereochemical purity of the final ezetimibe product is heavily reliant on the stereoselectivity of the reactions used to create these intermediates. For instance, the condensation reaction to form a key β-lactam intermediate often dictates the stereochemistry at the C3 and C4 positions of the azetidinone ring. rhhz.net Similarly, the synthesis of the chiral side chain requires intermediates that establish the correct stereocenter at the C3' position. nih.gov

Recent advancements have focused on developing more efficient and "green" synthetic routes, which often involve novel intermediates and biocatalysis. teknoscienze.com For example, the use of enzymes like carbonyl reductase can produce chiral alcohol intermediates with high enantiomeric excess, reducing the need for classical resolution methods. nih.gov

Table 1: Key Intermediates in Ezetimibe Synthesis

| Intermediate Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one ((S)-ET-5) | Chiral intermediate for the side chain synthesis. nih.gov | |

| (S)-4-Phenyl-2-oxazolidinone | A chiral auxiliary used to control stereochemistry. rhhz.netteknoscienze.com | |

| 1-Aryl-1,3-diols | Precursors for synthesizing the core structure of ezetimibe. nih.govacs.org | |

| (R)-6-(4-fluorophenyl)-5,6-dihydro-2H-pyran-2-one | Starting material for a total synthesis route. researchgate.netacs.org | |

| C-(4-benzyloxyphenyl)-N-(4-fluorophenyl)-nitrone | A key reactant in a 1,3-dipolar cycloaddition step. researchgate.netacs.org |

Historical Context of Ezetimibe Intermediate Chemical Research

The journey to develop a commercially viable synthesis of ezetimibe began with its discovery and initial patenting by Schering Corporation. newdrugapprovals.org Early research focused on establishing a reliable method to control the three contiguous stereocenters. The initial synthetic routes were often lengthy and required challenging purifications. researchgate.net

A significant breakthrough in ezetimibe synthesis was the development of stereocontrolled methods for the formation of the β-lactam ring. The use of chiral auxiliaries, such as Evans oxazolidinones, played a pivotal role in early syntheses by directing the stereochemical outcome of key bond-forming reactions. rhhz.netteknoscienze.com Research then shifted towards more efficient catalytic asymmetric methods to reduce the reliance on stoichiometric chiral auxiliaries. wipo.int

The early 2000s, following the FDA approval of ezetimibe in 2002, saw a surge in research aimed at optimizing the synthesis for large-scale production. numberanalytics.comgoogle.com This period was marked by the development of more convergent and cost-effective synthetic strategies. The focus was on improving yields, reducing the number of steps, and developing more robust and scalable processes.

More recently, the field has been influenced by the principles of green chemistry. This has led to the exploration of biocatalytic methods for the synthesis of key chiral intermediates. teknoscienze.com Enzymes, such as halohydrin dehalogenases and carbonyl reductases, are being engineered to perform highly selective transformations under mild conditions, offering a more sustainable alternative to traditional chemical methods. nih.govteknoscienze.com The development of telescoped continuous flow processes also represents a modern approach to synthesizing ezetimibe intermediates, offering improved efficiency and safety. nih.govacs.org

The ongoing research into ezetimibe intermediates continues to refine the synthesis of this important drug, with a focus on improving efficiency, reducing environmental impact, and ensuring the highest quality of the final product.

Propriétés

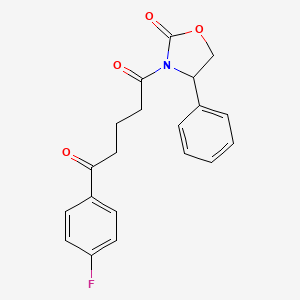

Numéro CAS |

1076200-08-2 |

|---|---|

Formule moléculaire |

C20H18FNO4 |

Poids moléculaire |

355.4 g/mol |

Nom IUPAC |

1-(4-fluorophenyl)-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)pentane-1,5-dione |

InChI |

InChI=1S/C20H18FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17H,4,7-8,13H2 |

Clé InChI |

XXSSRSVXDNUAQX-UHFFFAOYSA-N |

SMILES canonique |

C1C(N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Ezetimibe Intermediates

Traditional and Established Synthetic Pathways for Key Ezetimibe Intermediates

The synthesis of Ezetimibe's core structure relies on established yet sophisticated organic chemistry principles. These methods focus on the sequential construction of the azetidinone ring and the subsequent attachment and modification of its critical side chain.

β-Lactam Core Formation Strategies

The β-lactam, or 2-azetidinone ring, is a central feature of Ezetimibe's structure and is integral to its biological activity. wikipedia.org Its synthesis has been approached through several reliable strategies. A prevalent method involves the cycloaddition of a diarylimine with an ester or amide enolate. researchgate.net Another common and effective strategy is the reaction between an appropriate imine, such as N-(4-((tert-butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline, and a chiral synthon like (S)-4-phenyl-2-oxazolidinone in the presence of titanium tetrachloride (TiCl₄) and an amine base. researchgate.net This approach leverages a chiral auxiliary to induce the desired stereochemistry in the β-lactam ring. researchgate.net

Alternative pathways include the reaction of 4(S)-hydroxy-butyrolactone with a protected imine in the presence of a base. google.comjustia.com Rhodium-catalyzed reductive Mannich-type reactions have also been explored, where an α,β-unsaturated ester reacts with an imine to form the syn-β-lactam. beilstein-journals.org This particular reaction was applied to the synthesis of (±)-ezetimibe. beilstein-journals.org

Side Chain Elaboration Methodologies

Once the β-lactam core is in place, the next critical phase is the construction of the 3-(4-fluorophenyl)-3-(S)-hydroxypropyl side chain. One established method builds this chain through a multi-step sequence starting from a protected 4-(S)-(4-hydroxyphenyl)-2-azetidinone intermediate. google.comjustia.com This often involves creating a ketone intermediate, 1-(4-fluorophenyl)-3(R)-[3-oxo-3-(4-fluorophenyl)propyl)]-4(S)-(4-benzyloxyphenyl)-2-azetidinone, which is then stereoselectively reduced. google.comjustia.com

Another approach involves an acylation step. For instance, the β-lactam core can be acylated using 4-fluorocinnamyl-bromide. google.com A more convergent strategy involves preparing the chiral side chain first and then forming the ring. chemicalbook.com This can be achieved by acylating a chiral auxiliary with p-fluorobenzoylbutyric acid, followed by stereoselective reduction of the ketone. chemicalbook.com The Mukaiyama aldol condensation has also been employed to elaborate the 4-fluorophenylpropyl side chain from an aldehyde intermediate. chemicalbook.com

Stereoselective Synthesis of Chiral Ezetimibe Intermediates

The therapeutic efficacy of Ezetimibe is critically dependent on the specific stereochemistry at its three chiral centers. Consequently, developing highly stereoselective synthetic methods for its key intermediates is of paramount importance.

Asymmetric Carbonyl Reduction in Ezetimibe Intermediate Synthesis

A pivotal step in many Ezetimibe syntheses is the asymmetric reduction of a ketone precursor, such as 1-(4-fluorophenyl)-3(R)-[3-oxo-3-(4-fluorophenyl)propyl)]-4(S)-(4-hydroxyphenyl)-2-azetidinone, to establish the crucial (S)-hydroxyl group on the side chain. google.comgoogle.com The precision of this reduction directly influences the purity and activity of the final drug substance. Both chemical and biocatalytic methods have been refined to achieve high levels of enantioselectivity.

The Corey-Bakshi-Shibata (CBS) reduction is a widely applied and highly effective method for the enantioselective reduction of the key ketone intermediate in Ezetimibe synthesis. researchgate.netrhhz.netinsuf.org This reaction utilizes a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, in combination with a borane source like borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BTHF). google.comgoogle.com The (R)-CBS catalyst directs the hydride attack to the carbonyl, yielding the desired alcohol with an (S)-configuration. vaia.com

The efficiency and selectivity of the CBS reduction can be significantly improved. For example, the addition of a catalytic amount of an acid, such as para-toluenesulfonic acid (p-TSA), can enhance both the chemical and enantioselectivity of the reduction when using BTHF as the borane source. chemicalbook.comcapes.gov.br Another process improvement involves the in-situ preparation of a borane diethylaniline (BDEA) complex from sodium borohydride, diethylaniline, and dimethylsulfate, which offers advantages in cost and reagent stability for industrial-scale production. lookchem.com

| Catalyst System | Reducing Agent | Key Features | Yield | Diastereomeric Excess (d.e.)/Enantiomeric Excess (e.e.) |

| (R)-MeCBS | BH₃-THF (BTHF) | Enhanced chemo- and enantioselectivity with an acid scavenger. capes.gov.br | High | Not specified |

| (R)-MeCBS | Borane diethylaniline (BDEA) | BDEA prepared in situ for cost and stability advantages. lookchem.com | High | Comparable to BTHF/BDMS |

| (R)-MeCBS | Borane-dimethyl sulfide (BMS) | Standard CBS conditions for stereoselective reduction. google.comrhhz.net | 82.3% rhhz.net | >99% rhhz.net |

Biocatalysis has emerged as a powerful, green alternative for the stereoselective synthesis of Ezetimibe intermediates. acs.org Specifically, the reduction of the ketone precursor (4S)-3-[5-(4-fluorophenyl)-1,5-dioxophentyl]-4-phenyl-1,3-oxazolidin-2-one (ET-4) to the chiral alcohol (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one ((S)-ET-5) is achieved with high efficiency and stereoselectivity using carbonyl reductases (CBRs), also known as ketoreductases (KREDs). acs.orgnih.govnih.gov

These enzymatic reductions require a nicotinamide cofactor (NADH or NADPH), and efficient regeneration of the cofactor is crucial for process viability. nih.gov A common and effective strategy is to couple the carbonyl reductase with a glucose dehydrogenase (GDH). nih.govnih.gov The GDH oxidizes glucose to gluconolactone, simultaneously regenerating the NADPH needed by the carbonyl reductase. nih.gov This dual-enzyme system allows for high substrate loading and excellent conversion rates. nih.govnih.gov

Researchers have successfully co-expressed both the carbonyl reductase and glucose dehydrogenase in a single recombinant E. coli strain, creating a self-sufficient whole-cell biocatalyst. nih.gov This approach eliminates the need to add the expensive cofactor externally. Using a substrate fed-batch strategy, a substrate concentration of 250 g/L was achieved, yielding the desired product with 98.9% conversion and an enantiomeric excess of 99.9% after 12 hours. nih.gov The use of an aqueous-organic biphasic solvent system, with p-xylene as the organic phase, has also been shown to be effective, converting 150 g/L of the substrate with a 99.1% conversion and 99% diastereomeric excess. nih.govresearchgate.net

| Enzyme System | Substrate | Cofactor Regeneration | Substrate Conc. | Yield / Conversion | e.e. / d.e. | Reference |

| Carbonyl reductase (CR125) + Glucose Dehydrogenase (GDH) | ET-4 | Co-expressed GDH | 200 g/L | 99.8% yield | 99.9% e.e. | nih.gov |

| Carbonyl reductase (CR125) + Glucose Dehydrogenase (GDH) | ET-4 | Co-expressed GDH (fed-batch) | 250 g/L | 98.9% yield | 99.9% e.e. | nih.gov |

| Carbonyl reductase (CBR) + Glucose Dehydrogenase (GDH) | ET-4 | Coupled GDH in biphasic system | 150 g/L | 99.1% conversion | 99% d.e. | nih.gov |

Chiral Oxazaborolidine Catalysis (e.g., CBS Reduction)

Chiral Auxiliary-Mediated Stereocontrol (e.g., Evans' Auxiliary)

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions. wikipedia.org One of the most well-established methods for achieving stereocontrol in the synthesis of ezetimibe intermediates involves the use of Evans' oxazolidinone auxiliaries. wikipedia.orgwdh.ac.id These auxiliaries are attached to a carboxylic acid derivative and, through steric hindrance, guide the approach of reagents to one face of the enolate, leading to a high degree of stereoselectivity in reactions like aldol condensations and alkylations. wikipedia.org

In the context of ezetimibe synthesis, an Evans' auxiliary, such as (S)-4-phenyl-2-oxazolidinone, can be used to control the stereochemistry at the C3 and C4 positions of the azetidinone ring. researchgate.netnih.gov The synthesis typically involves the condensation of a chiral titanium or boron enolate of an acyloxazolidinone with an imine. wdh.ac.idnih.gov The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the incoming electrophile (the imine) to attack from the less hindered side. This results in the formation of the desired syn-aldol product with high diastereoselectivity. wdh.ac.id

Following the stereoselective bond formation, the chiral auxiliary can be cleaved under specific conditions, often using lithium hydroxide and hydrogen peroxide, to yield the carboxylic acid without disturbing the newly created stereocenters. acs.org This approach has been successfully implemented in the commercial production of a key intermediate for ezetimibe, demonstrating its robustness and scalability. wdh.ac.idresearchgate.net

Table 1: Evans' Auxiliary in this compound Synthesis

| Step | Reactants | Key Features | Outcome |

|---|---|---|---|

| Condensation | Boron or titanium enolate of chiral oxazolidinone 11, Benzaldehyde 12 | Evans–Aldol condensation at -78°C. wdh.ac.id | Crystalline syn-aldol products 13 with moderate diastereoselectivity. wdh.ac.id |

| Purification | Crystalline syn-aldol products 13 | Crystallization | Enrichment of the desired RRR isomer to >98% ee. wdh.ac.id |

| Cleavage | Evans' auxiliary-adduct | Oxidative removal of the chiral auxiliary. wdh.ac.id | Formation of the desired carboxylic acid intermediate. |

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. nih.gov Several catalytic asymmetric methods have been successfully applied to the synthesis of ezetimibe intermediates.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations. nih.govchemrxiv.orgacs.org In the synthesis of ezetimibe intermediates, CPAs have been utilized in a telescoped continuous flow process for the asymmetric allylboration of aldehydes. nih.govchemrxiv.orgacs.orgresearchgate.net This reaction introduces a key chiral alcohol moiety, a precursor to the 1,3-diol core of ezetimibe. For instance, a polymer-supported CPA catalyst can be used to facilitate the reaction between an aldehyde and an allylborane, followed by an in-situ epoxidation to yield a chiral epoxy alcohol, a versatile intermediate for ezetimibe. nih.govacs.org This continuous flow approach offers advantages in terms of catalyst recyclability and process stability. nih.govchemrxiv.org

Table 2: Chiral Phosphoric Acid Catalysis for Ezetimibe Precursors

| Substrate | Catalyst | Process | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|

Palladium-Catalyzed Asymmetric Allylic Amination

Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful method for the formation of chiral C-N bonds. This strategy has been applied to the synthesis of a key β-lactam intermediate of ezetimibe. cbs.dkthieme-connect.comchem-station.comsci-hub.se The reaction typically involves the use of a palladium catalyst in conjunction with a chiral ligand to control the enantioselectivity.

A notable example employs a spiroketal-based bisphosphine ligand in the palladium-catalyzed amination of racemic Morita-Baylis-Hillman (MBH) adducts. cbs.dkthieme-connect.comchem-station.com This methodology provides excellent regio- and enantioselectivity, affording precursors to optically active β-lactam derivatives. cbs.dkchem-station.com The reaction proceeds with high yields and enantiomeric excesses, demonstrating its efficiency in constructing the chiral core of ezetimibe. thieme-connect.com

Table 3: Palladium-Catalyzed Asymmetric Allylic Amination for this compound

| Substrate | Catalyst System | Conditions | Yield | Enantiomeric Ratio (er) | Reference |

|---|

Proline-Mediated Asymmetric Mannich Reactions

Organocatalysis, using small organic molecules as catalysts, has gained significant traction in asymmetric synthesis. L-proline and its derivatives are particularly effective catalysts for asymmetric Mannich reactions. oup.comnih.govresearchgate.nettohoku.ac.jp A formal total synthesis of ezetimibe has been accomplished using a proline-mediated, three-component asymmetric Mannich reaction as the key step. oup.comnih.govresearchgate.net

This reaction brings together an aldehyde, an amine, and a ketone or aldehyde enolate precursor to construct a β-amino carbonyl compound with high stereocontrol. nih.gov In the synthesis of an ezetimibe precursor, the reaction of 3-butenal, 4-fluoroaniline, and 4-benzyloxybenzaldehyde catalyzed by proline establishes two of the three stereocenters of the final drug. nih.gov The resulting Mannich base can then be further transformed into the β-lactam core of ezetimibe. nih.gov

Rhodium-Catalyzed Reductive Mannich Reactions

Rhodium-catalyzed reductive Mannich-type reactions provide an effective route to syn-β-lactams, which are key structural motifs in ezetimibe. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net This reaction involves the 1,4-reduction of an α,β-unsaturated ester by a rhodium-hydride complex to form a Reformatsky-type reagent. beilstein-journals.orgnih.govresearchgate.net This intermediate then reacts with an imine to generate the syn-β-lactam with good diastereoselectivity. beilstein-journals.orgnih.govresearchgate.net

Improved conditions using [RhCl(cod)]2 with diethylzinc have been shown to smoothly produce various syn-β-lactams. beilstein-journals.org This methodology has been successfully applied to the synthesis of (±)-ezetimibe. beilstein-journals.orgnih.gov

Table 4: Rhodium-Catalyzed Reductive Mannich-Type Reaction for β-Lactam Synthesis

| α,β-Unsaturated Ester | Rhodium Catalyst | Product | Yield | syn/anti Ratio | Reference |

|---|---|---|---|---|---|

| 2a | RhCl(PPh3)3 | 3Aa | 78% | 96:4 | researchgate.net |

| 2a | [RhCl(cod)]2 | 3Aa | 78% | 88:12 | researchgate.net |

Diastereoselective Transformations in this compound Synthesis

Achieving the correct relative stereochemistry between the multiple stereocenters in ezetimibe is critical. Diastereoselective transformations are employed to control the formation of one diastereomer over others.

One key diastereoselective step in many ezetimibe syntheses is the reduction of a ketone to a secondary alcohol. The stereoselective reduction of the ketone on the C3 side chain of the azetidinone ring is crucial for establishing the final stereocenter of ezetimibe. While early syntheses utilized the expensive Corey-Bakshi-Shibata (CBS) reduction, other methods have been explored. google.com

Another important diastereoselective transformation is the cycloaddition reaction to form the β-lactam ring. For example, the Kinugasa reaction, a copper(I)-mediated cycloaddition of a nitrone and a terminal alkyne, can stereoselectively produce cis-substituted β-lactams. researchgate.net By using a chiral alkyne derived from L-glyceraldehyde, the reaction can be directed to yield an adduct with the desired (3R,4S) configuration at the azetidinone ring with high stereoselectivity. researchgate.net This adduct can then be converted to a known aldehyde intermediate of ezetimibe. researchgate.net

Novel Synthetic Routes and Process Innovations for Ezetimibe Intermediates

Recent advancements in organic synthesis have led to innovative methods for producing ezetimibe intermediates, emphasizing efficiency, stereocontrol, and sustainability. These include the adoption of continuous flow processes, the application of powerful multicomponent and domino reactions, and the integration of green chemistry principles.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved scalability, and reduced waste. acs.org A notable innovation is the development of a telescoped continuous flow process for the enantioselective synthesis of 1-aryl-1,3-diols, which are valuable chiral building blocks for ezetimibe. nih.govnih.govfigshare.com

This two-step sequence begins with an asymmetric allylboration of an aldehyde, utilizing a polymer-supported chiral phosphoric acid catalyst to establish the required asymmetry. acs.orgnih.gov This is immediately followed by a selective epoxidation of the resulting alkene. nih.gov This transition-metal-free approach has been successfully applied to produce a key chiral precursor for ezetimibe. acs.orgnih.gov When using 4-fluorobenzaldehyde as the starting material, the corresponding epoxy alcohol was produced in a stable process with high yield and excellent enantioselectivity. acs.orgnih.gov This uninterrupted flow process provides a simple and efficient route to enantioenriched chiral epoxides without requiring chromatographic purification. nih.gov

Table 1: Performance of Continuous Flow Synthesis for Ezetimibe Precursor

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements from all starting materials, are highly valued for their atom economy and operational simplicity. frontiersin.orgpreprints.org The Mannich reaction, a classic MCR, has been adapted for the enantioselective synthesis of ezetimibe. nih.gov This approach involves an organocatalytic Mannich reaction that can work on alkylimines generated in situ, providing a streamlined pathway to key chiral intermediates. nih.gov The use of bifunctional chiral catalysts, such as those derived from cinchonine or quinine, allows for high stereocontrol in the formation of the crucial amino group, a core feature of ezetimibe's precursors. nih.gov

Domino or cascade reactions, in which a single event triggers a series of subsequent intramolecular transformations, provide a powerful strategy for rapidly constructing complex molecular architectures like the β-lactam core of ezetimibe. psu.edunih.gov One such elegant approach begins with Baylis-Hillman adducts derived from p-methoxy-benzaldehyde. nih.govmdpi.com This route involves a sophisticated domino process that includes an allylic acetate rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition. nih.govnih.gov This sequence efficiently generates a δ-amino acid derivative with complete stereochemical control. nih.gov Subsequent functional group transformations and cyclization yield the desired β-lactam core. nih.govmdpi.com

Another strategy employs a highly stereoselective 1,3-dipolar cycloaddition as the key step. researchgate.net In this synthesis, the reaction between a chiral lactone and a nitrone, catalyzed by Scandium(III) triflate, sets all the required stereogenic centers for the final molecule, demonstrating how the configuration of a starting material can control the stereochemistry of a complex product through a cascade of bond-forming events. researchgate.net

In the context of ezetimibe, biocatalysis has emerged as a particularly powerful tool. illinois.edu For instance, engineered ketoreductases (KREDs) from organisms like Lactobacillus kefir have been used for the bioreduction of a key intermediate, 1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3-oxopropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone. mdpi.com This enzymatic reduction proceeds with outstanding diastereomeric excess (>99%) and high conversion, showcasing the precision of biocatalysts. mdpi.com

Green Chemistry Approaches and Sustainable Synthesis of Intermediates

Application of Halohydrin Dehalogenases (HHDHs)

Halohydrin dehalogenases (HHDHs) are a class of enzymes that have revolutionized the green synthesis of chiral intermediates for ezetimibe. teknoscienze.com These enzymes naturally catalyze the reversible dehalogenation of halohydrins to form epoxides. teknoscienze.com For synthetic purposes, the reverse reaction—the enantioselective and regioselective ring-opening of epoxides by various nucleophiles—is particularly valuable. teknoscienze.comacs.org

This enzymatic ring-opening is a critical step for producing key chiral intermediates for ezetimibe, such as (S)-4-Phenyl-2-oxazolidinone. teknoscienze.com Through enzyme engineering, wild-type HHDHs have been significantly improved, resulting in catalysts with a 10-fold enhancement in chemoselectivity and the ability to handle a 90-fold increase in substrate loading. teknoscienze.com These robust industrial catalysts are now used for the tonne-scale production of ezetimibe intermediates, representing a major advance in sustainable pharmaceutical manufacturing. teknoscienze.com

Synthetic Strategies for Ezetimibe Analogues and Related Intermediates

The synthesis of ezetimibe analogues is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. nih.gov Synthetic strategies often involve modifying the core structure of ezetimibe, particularly the substituents on the azetidin-2-one ring and the C-3 side chain. researchgate.netresearchgate.net

A convenient method for generating ezetimibe analogues relies on the domino reaction involving Baylis-Hillman adducts, which provides access to a δ-amino acid derivative that can be further modified before the final lactam formation. nih.govnih.gov This allows for the introduction of diverse functionalities to probe their effect on biological activity. mdpi.com

Another approach focuses on the direct modification of advanced intermediates. For example, new amide and electron-deficient pyridine rings have been introduced to the C-3 side chain of the ezetimibe scaffold. nih.gov This was achieved by first creating a key β-lactam intermediate, which was then hydrolyzed to a carboxylic acid. nih.gov This acid was subsequently reduced to an alcohol, which served as a handle for esterification with various substituted aromatic acids to produce the final analogues. nih.gov The synthesis of various stereoisomers of ezetimibe has also been undertaken to better understand their impact on quality control and pharmacological profiles. rhhz.net

Table 2: Selected Synthetic Strategies for Ezetimibe Analogues

Process Chemistry and Optimization in Ezetimibe Intermediate Manufacturing

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of key Ezetimibe intermediates often involves stereoselective reactions where achieving high diastereomeric or enantiomeric excess is critical. Optimization of reaction conditions is paramount for maximizing both the yield and the selectivity of these transformations.

A significant focus has been on the enzymatic reduction of ketone precursors to furnish chiral alcohols, a key step in building the Ezetimibe side chain. The biosynthesis of (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one, also known as (S)-ET-5, from its ketone precursor (ET-4) has been extensively studied. nih.gov This process utilizes carbonyl reductase enzymes, often coupled with a glucose dehydrogenase for cofactor regeneration, which offers high catalytic efficiency and excellent stereoselectivity under mild conditions. nih.gov Researchers have systematically optimized various parameters, including the choice of enzyme, pH, temperature, and substrate concentration, to enhance process outcomes. researchgate.netnih.gov

For instance, in a dual-enzyme coupled system using a recombinant E. coli expressing both carbonyl reductase (CBR) and glucose dehydrogenase (GDH), biocatalytic activity was found to be optimal at a pH of 6.5 and a temperature of 35°C. researchgate.net Another study highlighted that using a fed-batch strategy with co-expressed enzymes allowed the substrate concentration to be increased to 250 g/L, achieving a yield of 98.9% and an enantiomeric excess (e.e.) of 99.9% in just 12 hours. nih.gov The use of an aqueous-organic biphasic solvent system, with p-xylene as the organic phase, has also proven effective, converting 150 g/L of the ketone precursor to the desired chiral alcohol with 99.1% conversion and 99% diastereomeric excess. nih.gov

Another area of optimization is the kinetic resolution of diastereoisomeric mixtures. In one approach, various commercial lipases were screened to resolve a mixture of FOP acetates. The lipase from Candida rugosa (CRL) was identified as the most efficient, with optimal conditions being a pH 7.0 buffer containing 30% diisopropyl ether (DIPE) as a co-solvent at 40°C. mdpi.com This enzymatic hydrolysis allowed for the isolation of the desired (S)-FOP alcohol intermediate. mdpi.com

Beyond enzymatic methods, chemical reaction conditions are also finely tuned. In a condensation reaction to form a β-aminoxazolidinone intermediate, optimal conditions were identified as using a molar ratio of the starting materials SM1 to SM2 of 1.0:1.5, with titanium tetrachloride and isopropyl titanate as the Lewis acid catalyst, and dichloromethane as the solvent at a temperature of -20 to -10 °C. google.com

The following tables summarize key optimization data from various research findings:

Table 1: Optimization of Enzymatic Reduction for (S)-ET-5 Intermediate

| Parameter | Optimized Value/Condition | Outcome | Reference |

| Enzyme System | Recombinant E. coli co-expressing Carbonyl Reductase (CR125) and Glucose Dehydrogenase (GDH) | High efficiency without external cofactor addition | nih.gov |

| pH | 6.5 | Maximum biocatalytic activity | researchgate.net |

| Temperature | 35 °C | Maximum biocatalytic activity | researchgate.net |

| Solvent System | Aqueous-organic biphasic (p-xylene) | 99.1% conversion, 99% d.e. at 150 g/L substrate | nih.gov |

| Substrate Loading | 250 g/L (Fed-batch) | 98.9% yield, 99.9% e.e. | nih.gov |

Table 2: Optimization of Lipase-Mediated Kinetic Resolution

| Parameter | Optimized Value/Condition | Outcome | Reference |

| Enzyme | Candida rugosa lipase (CRL) | Most efficient for resolving FOP acetates | mdpi.com |

| Solvent | Buffer (pH 7.0) with 30% DIPE | Best reaction conditions | mdpi.com |

| Temperature | 40 °C | Optimal for enzyme activity | mdpi.com |

| Enzyme:Substrate | 2.5:1 (w/w) | Achieved 98.5% diastereomeric excess | mdpi.com |

Scalability Challenges and Solutions in Intermediate Production

Translating a synthetic route from the laboratory to industrial-scale production presents numerous challenges. For Ezetimibe intermediates, common hurdles include the use of hazardous reagents, cumbersome purification methods, long reaction times, and the high cost of catalysts, all of which can render a process unsuitable for large-scale manufacturing. patsnap.comquickcompany.inpharmtech.com

A significant bottleneck in many traditional synthetic routes is the reliance on column chromatography for the purification of intermediates. quickcompany.in This technique is often difficult and costly to implement on an industrial scale. google.com Furthermore, many processes generate intermediates that are viscous oils or gummy materials, compounding the purification challenge. google.com A solution to this is the development of processes where intermediates can be crystallized or precipitated directly from the reaction mixture, avoiding the need for chromatography. patsnap.com One improved process, for example, allows an intermediate ketal to precipitate directly from methanol. patsnap.com

The use of unstable or hazardous compounds, such as certain chlorinated intermediates, poses safety risks and handling difficulties in large-scale production. quickcompany.in The development of alternative routes that avoid such reagents is a key focus. Similarly, traditional syntheses often require energy-intensive steps like multi-hour refluxing, which are not efficient for industrial production. pharmtech.com

To overcome these scalability issues, several innovative solutions have been implemented:

Efficiency Improvements in Multi-Step Intermediate Syntheses

One of the most effective strategies for improving efficiency is "telescoping," where multiple reaction steps are combined into a single, uninterrupted process without isolating the intermediates. acs.orgnih.govresearchgate.net A telescoped continuous flow process has been developed for synthesizing chiral precursors of 1-aryl-1,3-diols, which are key building blocks for Ezetimibe. acs.orgnih.govresearchgate.net This two-step sequence combines an asymmetric allylboration using a polymer-supported chiral catalyst with a subsequent selective epoxidation of the resulting alkene. acs.orgnih.gov The entire process is run in a continuous flow system, which is stable for extended periods and produces the desired chiral epoxide intermediate in high yield (90%) and enantioselectivity (92% ee) without any need for chromatographic purification. acs.orgnih.gov

Efficiency is also gained by redesigning synthetic steps to be more direct. For example, some routes require separate deprotection steps for different functional groups. An improved process was developed where the ketone and phenol protecting groups of an intermediate were removed simultaneously in a single step under acidic conditions. patsnap.com Similarly, the use of an allyl protecting group for a hydroxyl function has been explored, as it is stable under various conditions but can be conveniently removed under non-hydrogenolytic conditions, which avoids the unwanted reduction of other functionalities in the molecule. google.com

The table below highlights some of the key strategies employed to enhance the efficiency of multi-step syntheses of Ezetimibe intermediates.

Table 3: Strategies for Improving Efficiency in Multi-Step Syntheses

| Strategy | Description | Example | Benefit | Reference |

| Telescoped Continuous Flow | Combining asymmetric allylboration and epoxidation in an uninterrupted flow process. | Synthesis of a chiral epoxy alcohol precursor. | Avoids intermediate isolation and purification, high yield and ee. | acs.orgnih.govresearchgate.net |

| Dual-Enzyme System | Co-expression of carbonyl reductase and glucose dehydrogenase for in-situ NADPH regeneration. | Production of (S)-ET-5 chiral alcohol. | Eliminates need for external cofactor, simplifies process. | nih.gov |

| Simultaneous Deprotection | Removal of both ketone and phenol protecting groups in a single acidic step. | Synthesis of ezetimibe-ketone intermediate. | Reduces number of synthetic steps. | patsnap.com |

| Strategic Protecting Groups | Use of an allyl protecting group for hydroxyl functions. | Protection of a key hydroxyl group. | Allows for selective deprotection without affecting other functional groups. | google.com |

Stereochemical Integrity and Purity Control of Ezetimibe Intermediates

Stereoisomeric Purity Assessment and Control in Intermediate Stages

The synthesis of Ezetimibe can yield up to eight potential stereoisomers, and controlling their formation is crucial for producing the therapeutically active (3R,4S,3'S) isomer. newdrugapprovals.orgscience24.comoup.com The stereochemical purity of the final product is highly dependent on the purity of its key intermediates. newdrugapprovals.orgscience24.com

A critical step in many synthesis routes is the condensation reaction that forms the β-amino oxazolidinone intermediate (e.g., EZ-6). The stereochemical outcome of this step is paramount. The desired diastereomer, which leads to Ezetimibe, is often contaminated with other isomers. For instance, the (S,R,S,S)-EZ-6 intermediate can be contaminated with the (S,R,R,S)-EZ-6 (syn-condensation product) and the (R,R,S,S)-EZ-6 isomer. newdrugapprovals.orgscience24.com The latter is particularly problematic as it arises from contamination of the (S,S)-alcohol starting material with its (R,S)-isomer and leads to the formation of (R,R,S)-"iso-ezetimibe," which is very difficult to remove from the final Ezetimibe product. newdrugapprovals.orgscience24.com

Similarly, the use of (S)-4-phenyl-2-oxazolidinone as a chiral auxiliary can be compromised if it contains trace amounts of its enantiomer, (R)-4-phenyl-2-oxazolidinone. This contamination can lead to the formation of undesired stereoisomeric intermediates. rhhz.net

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing stereoisomeric purity. newdrugapprovals.orgscience24.com Specific chiral HPLC methods have been developed to separate and quantify the various stereoisomers of Ezetimibe and its precursors. oup.comamazonaws.comsemanticscholar.org These methods often utilize chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak), which can effectively resolve enantiomers and diastereomers. oup.comamazonaws.com For quality control, the limit for stereoisomeric impurities, such as the (R,R,S)-isomer, in the final API is often set at a stringent level, for example, not more than 0.1%. newdrugapprovals.orgscience24.com

Table 1: Key Stereoisomeric Impurities and Their Intermediate Origins

| Stereoisomeric Impurity | Configuration | Originating Intermediate / Source | Reference |

| EZ-II | (R,R,S) | Contamination of EZ-IM(S,S) with undesired isomer EZ-IM-II(R,S) or from (R,R,S,S)-EZ-6. | newdrugapprovals.orgscience24.comoup.com |

| EZ-III | (S,S,R) | Potential by-product if stereoselectivity of the reaction to form EZ-IM(S,S) is reversed. | oup.com |

| EZ-IV | (S,R,R) | Formation from undesired intermediate isomer EZ-IM-III(S,R). | oup.com |

| RRS-Ezetimibe | (R,R,S) | Can be formed at unsatisfactory temperatures during reduction of a ketone intermediate. | rhhz.net |

Identification and Elucidation of Process-Related Impurities in Ezetimibe Intermediates

During the synthesis of Ezetimibe, several process-related impurities can be formed, detected, and identified through methods like HPLC. nih.govnih.gov These impurities can arise from starting materials, side reactions, or incomplete reactions at various stages of the synthesis. Levels of these impurities can range from 0.05% to 0.8%. nih.govnih.gov International Conference on Harmonisation (ICH) guidelines stipulate that impurities present in a drug substance above a certain threshold (e.g., 0.10% for unknown impurities) must be identified and characterized. nih.govsemanticscholar.org

Key identified process-related impurities in Ezetimibe intermediates and the final drug substance include:

Desfluoro Ezetimibe: An impurity where the fluorine atom on the N-1 phenyl ring is replaced by a hydrogen atom. nih.govsemanticscholar.org

Impurity-I (Amide Impurity): Identified as 2-(4-hydroxybenzyl)-N,5-bis(4-fluorophenyl) pentanamide. nih.gov

Impurity-II (Dehydroxy Impurity): Characterized as 1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one. nih.gov

Ezetimibe Ketone: A degradation-related impurity that can also be a process impurity from the incomplete reduction of a ketone intermediate. akjournals.comakjournals.com

Other Related Substances: Compounds such as FIP, FHO-2, and STG-01 have also been identified during manufacturing. ijpsr.com

Table 2: Identified Process-Related Impurities in Ezetimibe Synthesis

| Impurity Name | Chemical Name | Typical Detection Level | Reference |

| Desfluoro Ezetimibe | (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | 0.05% - 0.15% | nih.govsemanticscholar.org |

| Impurity-I | 2-(4-hydroxybenzyl)-N,5-bis(4-fluorophenyl) pentanamide | 0.05% - 0.8% | nih.gov |

| Impurity-II | 1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one | 0.05% - 0.8% | nih.gov |

| Ezetimibe Ketone | (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | Not Specified | akjournals.comakjournals.com |

| FIP | (S)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one | Not Specified | ijpsr.com |

| FHO-2 | 3-[5-(4-fluorophenyl)-1,5dioxaopentyl)]-4–phenyl(4S)-2-oxolidinone | Not Specified | ijpsr.com |

| STG-01 | (S)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one | Not Specified | ijpsr.com |

Spectroscopic Characterization of Impurity Structures (NMR, MS, IR)

The structural elucidation of process-related impurities is a critical step that relies on a combination of modern spectroscopic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) is often the first tool used for the detection and preliminary identification of impurities. For instance, the desfluoro impurity was initially identified by an ESI mass spectrum showing a molecular ion at m/z 392, which is 18 amu less than Ezetimibe, corresponding to the loss of a fluorine atom (-19) and the gain of a hydrogen atom (+1). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and sometimes ¹⁹F) provides detailed structural information. For desfluoro ezetimibe, the absence of the characteristic ¹⁹F NMR signal and the changes in the ¹H and ¹³C NMR spectra for the N-1 phenyl ring confirmed the structure. nih.gov Similarly, for Impurity-I and Impurity-II, detailed 1D and 2D NMR studies were essential for assigning the complete chemical structure. nih.gov

Infrared (IR) Spectroscopy is used to identify key functional groups. For example, the IR spectra of Impurity-I and Impurity-II helped confirm the presence of amide and hydroxyl groups. nih.gov In the characterization of an alkaline degradant, IR spectroscopy was also used alongside NMR and MS to confirm the final structure. researchgate.netnirmauni.ac.in

Table 3: Spectroscopic Data for Selected Ezetimibe Impurities

| Impurity | Technique | Key Spectroscopic Data | Reference |

| Desfluoro Ezetimibe | Mass Spec (ESI-MS) | m/z: 392 [M+H]⁺ | nih.gov |

| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.39 (m, 9H, Ar-H), 7.03 (d, 2H, Ar-H), 6.78 (d, 2H, Ar-H), 4.90 (t, 1H, CHOH), 4.65 (d, 1H, NCH), 3.10 (m, 1H, CH-CH₂), 1.75-1.95 (m, 4H, CH₂) | nih.gov | |

| ¹³C NMR (CDCl₃, ppm) | δ 168.5 (C=O), 156.4, 141.6, 138.1, 131.7, 129.2, 128.8, 127.8, 126.1, 125.9, 119.2, 116.1 (Ar-C), 71.8 (CHOH), 68.3 (NCH), 60.8 (CH-CH₂), 38.3, 29.8 (CH₂) | nih.gov | |

| IR (KBr, cm⁻¹) | 3405, 3028, 2924, 1728, 1611, 1513, 1225, 829 | nih.gov | |

| Impurity-I | Mass Spec (HRMS) | m/z: 443.1818 [M+H]⁺ | nih.gov |

| ¹H NMR (DMSO-d₆, ppm) | Signals corresponding to two 4-fluorophenyl groups and one 4-hydroxyphenyl group. | nih.gov | |

| Impurity-II | Mass Spec (HRMS) | m/z: 394.1606 [M+H]⁺ | nih.gov |

| ¹H NMR (DMSO-d₆, ppm) | Signals consistent with the deoxygenated side chain. | nih.gov |

Proposed Mechanisms of Impurity Formation

Understanding the formation pathways of impurities is key to controlling them.

The desfluoro ezetimibe impurity is believed to originate from a corresponding impurity in a key starting material, (S)-4-((tert-butyldimethylsilyl)oxy)-N-(4-fluorobenzylidene)aniline (Eze-1). nih.gov If this starting material is contaminated with its desfluoro analogue (where the fluorine on the N-benzylidene ring is absent), this impurity then proceeds through the entire multi-step synthesis pathway under the same reaction conditions as the main component, ultimately yielding desfluoro ezetimibe in the final product. nih.gov To control this, the level of desfluoro Eze-1 in the Eze-1 intermediate must be limited, for instance, to below 0.10%. nih.govsemanticscholar.org

The formation of Impurity-I (amide impurity) and Impurity-II (dehydroxy impurity) has been proposed to occur during the Grignard reaction step in certain synthetic routes. Impurity-II can be formed by the reduction of the keto group of an intermediate by the Grignard reagent. Impurity-I is thought to be formed from the unreacted starting material from a previous step undergoing reaction with the Grignard reagent. nih.gov

Synthesis of Impurity Reference Standards for Ezetimibe Intermediates

To accurately quantify known impurities in Ezetimibe and its intermediates, pure reference standards of these impurities are required. rhhz.netnih.gov These standards are often prepared through targeted chemical synthesis.

The synthesis of desfluoro ezetimibe was achieved by following the same synthetic route as for Ezetimibe itself, but starting with the corresponding desfluoro intermediates. nih.gov This parallel synthesis allows for the preparation of the impurity in sufficient quantity and purity to be used as a reference standard for HPLC method validation and routine analysis. nih.govsemanticscholar.org

Reference standards for stereoisomeric impurities are also prepared via dedicated synthetic routes. science24.comrhhz.net For example, RRS-Ezetimibe can be synthesized by intentionally using S-methyloxazaborolidine instead of R-methyloxazaborolidine as the chiral reducing agent for the ketone intermediate, forcing the reaction to produce the undesired stereochemistry. rhhz.net Similarly, other stereoisomers can be accessed by starting with enantiomeric or diastereomeric forms of key chiral building blocks. rhhz.net The synthesis of the SSR-type isomer has been disclosed to provide a contrast for the testing and analysis of Ezetimibe impurities, thereby improving quality standards. wipo.int These synthesized isomers are crucial for developing and validating stereoselective analytical methods. newdrugapprovals.orgscience24.comrhhz.net

The preparation of degradation impurities, such as the keto-acid impurity formed via oxidation or the open-ring impurity formed under alkaline conditions, has also been described, providing standards for stability studies. google.com

Advanced Analytical Methodologies for Ezetimibe Intermediates

Chromatographic Method Development and Validation for Intermediate Analysis

Chromatographic techniques are central to the analysis of ezetimibe intermediates, providing the necessary resolution to separate complex mixtures and quantify individual components. The development and validation of these methods are performed in accordance with stringent guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are suitable for their intended purpose. nih.govderpharmachemica.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ezetimibe and its intermediates due to its versatility and reliability. orientjchem.org Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of ezetimibe and its achiral impurities. researchgate.netresearchgate.net These methods typically utilize C8 or C18 stationary phases and gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. researchgate.netresearchgate.net

The development of a stability-indicating RP-HPLC method is crucial for distinguishing the active pharmaceutical ingredient from any degradation products that may form under various stress conditions, such as hydrolysis, oxidation, and photolysis. derpharmachemica.com For instance, one validated method achieved separation on a Zorbax SB C18 column with a mobile phase of 0.02N ortho-phosphoric acid and acetonitrile (20:80 v/v), allowing for the quantification of ezetimibe in the presence of its degradants. derpharmachemica.com Another method for detecting a genotoxic impurity, Impurity-A, utilized a Zorbax Rx Octylsilane (C8) column with a gradient elution of acetonitrile and a potassium dihydrogen phosphate buffer at pH 3.0. orientjchem.org

The selection of the detector wavelength is critical for sensitivity. For many ezetimibe-related analyses, UV detection is set between 232 nm and 258 nm. derpharmachemica.comorientjchem.orgresearchgate.netnih.gov The validation of these HPLC methods involves assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results. nih.govscirp.org

Interactive Table: HPLC Methods for Ezetimibe Intermediate Analysis

| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Ezetimibe & Degradation Products | Zorbax SB C18 (250mm x 4.6mm, 5µm) | 0.02N Ortho-phosphoric acid: Acetonitrile (20:80 v/v) | 1 ml/min | UV at 232nm | derpharmachemica.com |

| Genotoxic Impurity-A | Zorbax Rx C8 (250cm x 4.6mm, 5µm) | Gradient: Acetonitrile and 10% Potassium dihydrogen phosphate buffer (pH 3.0) | 1.5 mL/min | UV at 258nm | orientjchem.org |

| Ezetimibe & Related Substances | Zorbax Rx C8 (0.25m x 4.6mm, 5µm) | Gradient: Acetonitrile and Potassium dihydrogen phosphate buffer (pH 3.0) | 1.3 mL/min | UV at 220nm | nih.gov |

| Ezetimibe | Kromasil 100 C18 | Water (pH 6.8, 0.05% 1-heptane sulfonic acid): Acetonitrile (30:70 v/v) | 0.5 ml/min | UV at 232nm | nih.gov |

| FIP, FHO-2, STG-01, Desfluoro impurities | Water X-Select CSH C18 (100mm x 4.6mm, 2.5µm) | Gradient: 0.1% Trifluoroacetic acid in water and 0.1% Trifluoroacetic acid in acetonitrile | 1.0 ml/min | UV at 254nm | ijpsr.com |

| Ezetimibe & Atorvastatin | C18 (250mm x 4.6mm, 5µm) | Acetonitrile: Water (70:30 v/v) | 1.2 mL/min | UV at 242nm | ajpaonline.com |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution due to the use of smaller particle size columns (typically sub-2 µm). oup.comresearchgate.net This enhanced efficiency is particularly beneficial for the analysis of complex samples containing multiple ezetimibe intermediates and impurities. nih.gov

UPLC methods have been successfully developed and validated for the simultaneous determination of ezetimibe in combination with other drugs, demonstrating the technique's capability to provide rapid and reliable results. For example, a stability-indicating UPLC method for atorvastatin and ezetimibe utilized a Kromasil Eternity C18 UHPLC column (2.5 µm, 2.1 x 50 mm) with a gradient elution, achieving a run time of just 5 minutes. oup.comresearchgate.net Another UPLC method for analyzing bempedoic acid and ezetimibe employed a Waters Acquity C18 column (50 x 2.1 mm, 1.7 µ) and also demonstrated rapid separation. researchgate.net These methods are validated according to ICH guidelines to ensure their accuracy, precision, and robustness. oup.comlongdom.org

Interactive Table: UPLC Methods for this compound Analysis

| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Atorvastatin & Ezetimibe | Kromasil Eternity C18 UHPLC (50mm x 2.1mm, 2.5µm) | Gradient: Acetonitrile & Ammonium acetate buffer (pH 6.7) | 0.2 mL/min | UV at 245nm | oup.comresearchgate.net |

| Bempedoic Acid & Ezetimibe | Waters Acquity C18 (50mm x 2.1mm, 1.7µ) | Methanol: Acetonitrile: Water (50:30:20 v/v) | 0.5 mL/min | UV at 260nm | researchgate.net |

| Eze-5, 6, 7 & Desfluoro impurities | ChromPEARL SH C18 (0.15m x 2.0mm, 1.7µm) | Gradient elution | 0.4 mL/min | UV at 220nm | nih.gov |

Chiral Chromatography for Stereoisomer Separation

Ezetimibe possesses three chiral centers, leading to the possibility of eight stereoisomers. oup.comjsmcentral.org Since the therapeutic activity of ezetimibe is highly stereospecific, the separation and quantification of these stereoisomers are of paramount importance. oup.com Chiral chromatography is the definitive technique for this purpose, enabling the resolution of enantiomers and diastereomers that are inseparable by conventional chromatographic methods. scirp.org

Normal-phase chiral HPLC methods are commonly developed using polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose. nih.govscirp.org For instance, a Chiralpak IC column, which has cellulose tris-(3,5-dichlorophenylcarbamate) as the chiral selector, has demonstrated excellent resolving ability for ezetimibe stereoisomers. oup.comnih.gov Another successful separation was achieved using a Chiralpak AS-H column with a mobile phase of n-Hexane, ethanol, 2-Propanol, and Trifluoroacetic acid. scirp.org The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and an alcohol modifier, is crucial for optimizing the separation. oup.comscirp.org Supercritical fluid chromatography (SFC) using a chiral column has also been employed for the preparative isolation of the undesired (R)-enantiomer. scirp.org

Spectroscopic Techniques for Quantitative and Qualitative Analysis of Intermediates

Spectroscopic techniques are powerful tools for the structural elucidation and quantification of ezetimibe intermediates. They are often used in conjunction with chromatographic methods to provide comprehensive analytical data. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules, including ezetimibe intermediates and impurities. nih.govconicet.gov.ar Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the nuclei within a molecule, allowing for the unambiguous assignment of its structure. nih.gov

In the context of ezetimibe, NMR has been instrumental in characterizing process-related impurities. For example, the structure of desfluoro ezetimibe, an impurity formed during synthesis, was confirmed by comparing its NMR spectra with that of ezetimibe. nih.gov The ¹⁹F NMR spectrum is particularly useful for fluorine-containing compounds like ezetimibe, showing distinct signals for the fluorine atoms on different phenyl rings, which aids in identifying impurities where a fluorine atom is absent. nih.gov Advanced 2D-NMR techniques, such as NOESY, can be used to determine the spatial proximity of protons, which was critical in assigning the chemical shift of a labile proton in a newly identified process-related impurity. nih.govconicet.gov.ar

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an essential analytical technique that provides crucial information about the molecular weight and structure of ezetimibe intermediates and impurities. nih.gov It is frequently coupled with liquid chromatography (LC-MS) to analyze complex mixtures, where the LC separates the components before they are introduced into the mass spectrometer. nih.govnih.gov

Electrospray ionization (ESI) is a common ionization technique used for ezetimibe analysis, often in the positive ion mode. nih.govpillbuys.com The resulting mass spectrum shows the molecular ion peak, which confirms the molecular weight of the compound. For instance, an impurity detected in ezetimibe was identified as desfluoro ezetimibe by observing a molecular ion at m/z 392, which is 18 amu less than that of ezetimibe. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. pillbuys.com The fragmentation pattern is often characteristic of a particular molecule and can be used to confirm its identity or elucidate the structure of an unknown compound. For ezetimibe, key fragment ions correspond to the loss of a water molecule or the 4-fluoroaniline group. pillbuys.com This detailed fragmentation analysis is invaluable for identifying process-related impurities and degradation products. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone analytical technique for the qualitative analysis of ezetimibe intermediates, primarily used for the identification and confirmation of functional groups. fiveable.mesavemyexams.com This non-destructive method measures the absorption of infrared radiation by a sample, which causes the specific covalent bonds within a molecule to vibrate at characteristic frequencies. savemyexams.com By analyzing the resulting spectrum of absorbed frequencies, chemists can confirm the presence or absence of key functional groups, thereby tracking the progress of a chemical reaction and verifying the structure of isolated intermediates. nih.govnih.gov

In the context of ezetimibe synthesis, IR spectroscopy is instrumental in monitoring the key chemical transformations. For instance, the formation of the crucial β-lactam ring, a core structural feature of ezetimibe, is readily identified by the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. scielo.br Similarly, the presence of hydroxyl (–OH) groups and aromatic rings (C=C) in various intermediates can be confirmed by their characteristic absorption bands. scielo.br The spectral data from synthesized intermediates are routinely compared against reference standards to ensure structural integrity. nih.gov

Research on ezetimibe and its related impurities has utilized Fourier Transform Infrared (FTIR) spectroscopy to characterize various compounds synthesized during process development. nih.govnih.govsemanticscholar.org These analyses provide a spectral fingerprint that helps in the structural elucidation of not only the desired intermediates but also any process-related impurities that may form. nih.gov

The table below summarizes the characteristic IR absorption bands for key functional groups found in ezetimibe and its intermediates.

Table 1: Characteristic IR Absorption Bands for Ezetimibe Intermediates

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Source |

|---|---|---|---|

| Hydroxyl Group | O–H stretch | 3200-3600 (broad) | savemyexams.comscielo.br |

| Carbonyl (β-lactam) | C=O stretch | ~1717 | scielo.br |

| Aromatic Ring | C=C stretch | ~1506 | scielo.br |

Raman Spectroscopy in Intermediate Analysis

Raman spectroscopy has emerged as a powerful and versatile tool in pharmaceutical analysis, offering distinct advantages for the characterization of ezetimibe intermediates. ualberta.ca As a light-scattering technique, it provides detailed chemical and structural information, is non-destructive, and requires minimal to no sample preparation. ualberta.caeuropeanpharmaceuticalreview.com Unlike IR spectroscopy, water is a weak Raman scatterer, making it highly suitable for analyzing aqueous reaction mixtures and hydrated compounds. mdpi.com

In the synthesis of ezetimibe, Raman spectroscopy is particularly valuable for monitoring polymorphism and crystallinity of intermediates. The crystalline form of an intermediate can significantly impact its reactivity, stability, and the properties of the final API. Studies on ezetimibe have demonstrated the ability of Raman spectroscopy to distinguish between anhydrous and hydrated forms, a capability that is directly transferable to intermediate analysis. nih.gov This is crucial, as unintended phase transitions of an intermediate due to factors like humidity can affect the process yield and purity. nih.gov

Furthermore, Raman spectroscopy can be used to monitor the progress of reactions in real-time. ualberta.ca For example, the formation or consumption of specific functional groups during the synthesis of an intermediate can be tracked by observing changes in the intensity of their corresponding Raman bands. researchgate.net Research on ezetimibe cocrystals has shown that shifts in Raman bands, such as the strong band at 1610 cm⁻¹ in pure ezetimibe, can indicate intermolecular interactions and the formation of new solid phases. researchgate.net This principle is applied to monitor the conversion of one intermediate to the next in the synthetic sequence.

Table 2: Key Raman Shifts for Ezetimibe and Related Structures

| Compound/Feature | Characteristic Raman Shift (cm⁻¹) | Observation/Significance | Source |

|---|---|---|---|

| Ezetimibe | 1610 | Strong band, broadens and decreases in intensity upon cocrystal formation. | researchgate.net |

| Ezetimibe | 1400, 1216 | Strong peaks that shift upon cocrystal formation. | researchgate.net |

| Imidazole | 1394 | Shifted peak in EZT-IMI cocrystal. | researchgate.net |

Process Analytical Technology (PAT) in this compound Synthesis

Process Analytical Technology (PAT) represents a modern framework for pharmaceutical manufacturing, shifting the focus from testing quality into the final product to building quality into the process itself. ualberta.ca The U.S. Food and Drug Administration (FDA) advocates for PAT as a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. ualberta.ca In the synthesis of ezetimibe intermediates, PAT provides significant advantages for monitoring and controlling reactions directly and in real-time. researchgate.net

Vibrational spectroscopy techniques, namely IR and Raman, are primary PAT tools. researchgate.net By integrating spectroscopic probes (like ReactIR) directly into reaction vessels, chemists can continuously monitor the concentration of reactants, intermediates, and products throughout the synthesis. researchgate.net This real-time data allows for:

Reaction Endpoint Determination: Precisely identifying when a reaction is complete, avoiding unnecessary reaction time and the formation of by-products.

Kinetic Analysis: Understanding the rate of reaction and the influence of process parameters (e.g., temperature, catalyst loading) on the transformation of intermediates.

Crystallization Monitoring: Observing and controlling the crystallization of intermediates, which is a critical purification step that influences purity and morphology. google.com PAT tools can track supernatant concentration and solid-state form in real-time.

Impurity Profiling: Detecting the formation of process-related impurities as they occur, enabling immediate process adjustments to maintain the desired purity profile. nih.gov

The application of PAT in the asymmetric synthesis of chiral compounds like ezetimibe is particularly beneficial. researchgate.net It facilitates the optimization and control of stereoselective steps, which are often sensitive to reaction conditions. By providing a deep understanding of the process as it happens, PAT enables a more robust and efficient synthesis of ezetimibe intermediates, leading to higher yields, improved purity, and greater consistency between batches.

Crystallization Engineering and Solid-state Chemistry of Ezetimibe Intermediates

Cocrystallization Strategies for Ezetimibe and Related Intermediates

Cocrystallization is a prominent crystal engineering technique used to modify the physicochemical properties of APIs without altering their chemical structure. nih.gov This strategy involves combining the API with a benign coformer molecule in a specific stoichiometric ratio within a single crystal lattice. For ezetimibe and its intermediates, which are classified as BCS Class II compounds with low aqueous solubility, cocrystallization presents a viable approach to enhance dissolution rates. researchgate.netjmpas.com

Screening for suitable coformers is a critical first step. For ezetimibe, coformers such as L-proline, imidazole, salicylic acid, benzoic acid, and nicotinamide have been investigated. nih.govjmpas.comresearchgate.netresearchgate.net The selection is often guided by the potential for forming robust intermolecular interactions, like hydrogen bonds, with the functional groups on the target molecule, such as the hydroxyl groups of ezetimibe. jmpas.comacs.org The resulting cocrystals can exhibit significantly different and often improved properties compared to the parent compound. jmpas.com

Solvent-based crystallization is a common and versatile approach for producing both single-component crystals and cocrystals of pharmaceutical intermediates. These methods rely on the differential solubility of the components in a given solvent or solvent system to induce crystallization.

Key solvent-based techniques include:

Solution Crystallization: This method involves dissolving the API and coformer in a common solvent, often with heating, followed by cooling or evaporation to achieve supersaturation and induce crystallization. jmpas.com It has been successfully used to prepare ezetimibe-nicotinamide cocrystals. jmpas.com In the synthesis of ezetimibe intermediates, specific solvent systems are employed for purification through crystallization. For instance, an intermediate like (4S)-3-[5-(4-fluorophenyl)-1,5-dioxo amyl group]-4-phenyl-2-oxazolidone is crystallized from a mixed solvent system of isopropanol and isopropyl ether. google.com

Slurry Crystallization: This technique involves suspending the API and coformer in a solvent in which they have limited solubility. ijpsonline.com Over time, the suspended solids equilibrate to form the most thermodynamically stable crystalline phase, which is often the desired cocrystal. ijpsonline.com

Solvent Evaporation: In this method, the API and a selected coformer are dissolved in a volatile solvent. jyoungpharm.org Slow evaporation of the solvent increases the concentration of the solutes, leading to the formation of cocrystals. jyoungpharm.org This technique was employed to prepare nano co-crystals of ezetimibe with maleic acid. jyoungpharm.org

Antisolvent Addition: This process involves dissolving the components in a good solvent and then adding an antisolvent (in which the components are insoluble) to trigger precipitation or crystallization. ijpsonline.com

The choice of solvent is critical, as it can influence the resulting crystal form, a phenomenon known as solvatomorphism, potentially yielding solvates or hydrates. ijpsonline.com Throughout the synthesis of ezetimibe, various intermediates are purified by crystallization from specific organic solvents like ethyl acetate, n-hexane, or isopropanol to ensure high purity. justia.comepo.orggoogle.com

Reaction Crystallization Methodology (RCM) is an innovative and efficient technique for synthesizing cocrystals. researchgate.net This method is particularly advantageous as it is often simpler, scalable, and more cost-effective than traditional methods. researchgate.net

An example is the synthesis of an ezetimibe-imidazole cocrystal. scielo.br The process involves dissolving the coformer (imidazole) in an aqueous solution containing a surfactant, followed by the slow addition of ezetimibe. scielo.br The solution is maintained in a supersaturated state with respect to the cocrystal but unsaturated with respect to the individual components, driving the formation of the cocrystal. scielo.br This approach avoids the use of organic solvents, aligning with green chemistry principles. scielo.br

Solvent-Based Crystallization Methods

Polymorphism and Pseudopolymorphism of Ezetimibe Intermediates

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. google.comgoogle.com These forms have different arrangements of molecules in the crystal lattice and, consequently, can exhibit distinct physical properties, including melting point, solubility, and stability. google.com Pseudopolymorphism is a related phenomenon where the different crystal forms, known as pseudopolymorphs, contain solvent molecules (solvates) or water (hydrates) within the crystal lattice. ijpsonline.comsouthcentre.int The discovery and control of these forms are crucial in pharmaceutical manufacturing to ensure consistent product quality. nih.gov

For ezetimibe, the most well-documented pseudopolymorphs are the anhydrous and monohydrate forms. scielo.brnih.gov Both crystal forms belong to the same P212121 space group but have different properties. researchgate.netnih.gov The anhydrous form can readily convert to the monohydrate form in the presence of moisture. hres.canih.gov Theoretical calculations suggest the monohydrate form (EZT-MH) is more stable than the anhydrous form (EZT) over a wide temperature range, which may be attributed to the presence of more hydrogen bonds. researchgate.net This tendency for hydration is a critical consideration for the formulation and storage of ezetimibe and its intermediates. nih.gov

| Property | Anhydrous Form (Form A) | Hydrate Form (Form B / Monohydrate) | Reference |

|---|---|---|---|

| Water Content (TGA) | ~0.1% | ~4% to 28% | google.comgoogle.com |

| Water Content (Karl Fischer) | ~0.2% | ~3% to 23% | google.comgoogle.com |

| Aqueous Solubility | ~0.012 mg/mL | ~0.008 mg/mL | scielo.br |

| Stability | Less stable in humid conditions | More stable due to additional hydrogen bonds | researchgate.netnih.gov |

The interconversion between anhydrous and hydrous forms is a key area of study. The crystalline phase transition of anhydrous ezetimibe to its monohydrate form can be triggered by environmental factors, notably humidity. nih.gov Studies have shown that this transition can occur rapidly; when exposed to 75% relative humidity, the anhydrous form converts almost completely to the hydrated form within 30 minutes. nih.gov

This transition is not only relevant for the pure API but also within formulated products, where moisture from excipients can promote the conversion. nih.gov Advanced analytical techniques are used to monitor these transformations. Terahertz (THz) spectroscopy, for example, can detect the solid-state transition between the anhydrous and monohydrate forms directly within a tablet. researchgate.netnih.gov Similarly, Raman spectroscopy coupled with multivariate analysis has been used to quantify the crystalline mixture in tablets, revealing that over 70% of anhydrous ezetimibe could convert to the hydrated form within 24 hours due to excipient humidity, even when vacuum-packed. nih.gov Understanding these phase transitions is essential for developing stable formulations.

Anhydrous and Hydrate Forms

Advanced Characterization of Crystalline Forms (e.g., PXRD, DSC, TGA)

A suite of thermoanalytical and spectroscopic techniques is employed to unambiguously identify and characterize the solid-state forms of ezetimibe and its intermediates. These methods provide fingerprint-like data for different polymorphs and pseudopolymorphs. google.com

Powder X-ray Diffraction (PXRD) is the primary technique for identifying crystalline phases. ajpp.in Each crystalline form produces a unique diffraction pattern based on its crystal lattice structure. The patterns are typically presented as plots of diffraction intensity versus the diffraction angle (2θ). The presence of distinct peaks in a PXRD pattern for a material produced from crystallization indicates the formation of a new crystalline structure. scielo.br

| Form | Characteristic Peaks (±0.2 degrees 2θ) | Reference |

|---|---|---|

| Form A (Anhydrous) | 16.4, 20.2, 22.5, 24.0, 25.6 | google.comgoogle.com |

| Form B (Hydrate) | 18.7, 19.5, 23.0, 23.5, 24.6 | google.comgoogle.com |

| Form E1 | 7.9, 9.7, 12.0, 13.9, 14.7, 15.2, 15.7, 17.2, 18.6, 19.3, 19.8 | google.com |

| Ezetimibe-Imidazole Cocrystal | 13.6, 18.8, 21.4 | scielo.br |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. google.com It is used to determine thermal properties like melting point, glass transitions, and the enthalpy of phase transitions. mdpi.com A pure crystalline substance typically shows a sharp endothermic peak at its melting point. researchgate.net For ezetimibe, the pure drug exhibits a sharp endotherm around 163-166°C. hres.caresearchgate.net In polymorphic or eutectic systems, DSC thermograms can reveal multiple thermal events corresponding to the transitions of different forms. mdpi.comacs.org

| Sample | Thermal Event | Temperature (°C) | Reference |

|---|---|---|---|

| Pure Ezetimibe | Melting Endotherm | 163 - 166.4 | hres.caresearchgate.net |

| Ezetimibe Form E1 | Melting Point | 162 - 165 | google.com |

| Ezetimibe-Simvastatin System | Eutectic Transition Onset | 117.5 | mdpi.com |

| Ezetimibe Hydrate | Dehydration Peak | ~65 | hres.ca |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. google.com It is particularly useful for quantifying the amount of volatile material, such as water in hydrates or residual solvent in solvates. google.com For ezetimibe pseudopolymorphs, TGA can clearly distinguish between the anhydrous and hydrated forms by the weight loss upon heating. google.comgoogle.com

| Form | Weight Loss (Water Content) | Reference |

|---|---|---|

| Form A (Anhydrous) | ~0.1% | google.comgoogle.com |

| Form B (Hydrate) | ~4% to 28% | google.com |

Impact of Crystallization on Intermediate Purity and Isolation Efficiency

Crystallization is a pivotal purification technique in the synthesis of Ezetimibe, profoundly influencing the chemical and stereochemical purity of its intermediates. The strategic implementation of crystallization at various stages of the synthesis pathway is crucial for eliminating impurities, separating stereoisomers, and ensuring the final active pharmaceutical ingredient (API) meets stringent quality standards. This method offers significant advantages in terms of isolation efficiency and scalability over other purification techniques like column chromatography.

The synthesis of Ezetimibe involves multiple chiral centers, leading to the potential formation of several diastereomers. Controlling the stereochemistry is paramount, and crystallization serves as a key tool for achieving the desired isomeric purity. In older synthetic routes, the purification of late-stage intermediates often required costly and inefficient chiral high-performance liquid chromatography (HPLC), which could result in the loss of 50% or more of the intermediate. epo.org Modern processes, however, leverage the excellent crystallizing ability of key intermediates to enable effective purification through simple, scalable crystallization operations. epo.org

Research has demonstrated that a multi-step crystallization approach is highly effective. For instance, in the synthesis pathway involving intermediates designated as Eze-5, Eze-6, and Eze-7, crystallization is applied sequentially to enhance purity. The formation of the ketone intermediate Eze-5 can result in a mixture of diastereomers. Fortunately, the minor, unwanted diastereoisomer of Eze-5 is significantly more soluble, allowing for its efficient removal through a single crystallization step. nih.govsemanticscholar.org

Following the stereoselective reduction of Eze-5 to the alcohol intermediate Eze-6, which can produce minor amounts of the epimeric alcohol (epi-Eze-6), another crystallization is performed. nih.govsemanticscholar.org By taking advantage of the solubility differences between the epimers in a solvent like methanol, the content of the undesired epimer can be substantially reduced. nih.govsemanticscholar.org Subsequently, the trimethylsilyl (TMS) protected intermediate, Eze-7, is also purified by crystallization to further enhance the stereochemical purity before proceeding to the final cyclization and deprotection steps to form Ezetimibe. nih.govsemanticscholar.org This iterative purification strategy ensures that the stereochemical integrity of the molecule is maintained and improved at critical points in the synthesis. nih.govsemanticscholar.org The synthesis and subsequent work-up and crystallization of the Eze-6 intermediate can yield a white to slightly yellowish crystalline powder with a yield of 79-82%. nih.gov

A specific, patented method for purifying an Ezetimibe intermediate highlights the practical application and efficiency of crystallization. This process involves solvent exchange and controlled-temperature recrystallization to achieve high purity and yield. The details and outcomes of this process are summarized in the table below.

Table 1: Recrystallization Process for an this compound

| Parameter | Condition/Solvent | Result | Reference |

|---|---|---|---|

| Initial Solvent (Low-Boiling) | Ether | Mother liquor containing the intermediate. | google.com |

| Recrystallization Solvent (High-Boiling) | Acetonitrile or Isopropanol | The ether mother liquor is added to this solvent. | google.com |

| Solvent Removal | Reduced pressure (-0.08 to -0.095 MPa) | The low-boiling solvent (ether) is removed. | google.com |

| Recrystallization Temperature | -10°C to -15°C | The mixture is stirred for 8 hours at this low temperature to induce crystallization. | google.com |

| Washing Solvent | n-Hexane | The filtered crystals are washed to remove residual impurities. | google.com |

| Final Purity | >99% (e.g., 99.3%) | The process effectively removes impurities. | google.com |

| Enantiomeric Excess (ee value) | >99% (e.g., 99.5%) | High stereochemical purity is achieved. | google.com |